Regioisomeric Identity: N2-Benzyl vs. N1-Benzyl Substitution Defines Distinct Chemical Entities
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine (CAS 918882-23-2) and 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 918882-22-1) are distinct regioisomers with identical molecular formula (C14H13N3O, MW 239.27) but different InChI Keys (KQRBOXDFWSGYNZ-UHFFFAOYSA-N vs. the 1-benzyl isomer's distinct key), reflecting the benzyl group attachment at the N2 versus N1 position of the pyrazolo ring [1]. The foundational synthetic chemistry literature confirms that 1- and 2-benzyl pyrazolo[3,4-c]pyridines are obtained as separable products and can be distinguished by 2D-NMR NOE correlations [2]. In the synthetic route to structurally related compounds, unambiguous regiochemical assignment required NOE cross-peak correlation between the N1 methylene group and H-7 for N1-substituted isomers—correlations that were absent in N2-substituted counterparts [2]. This spectroscopic distinction is critical because the two regioisomers are not interchangeable: the 2017 kinase SAR study demonstrated that N1-substituted pyrazolo[3,4-c]pyridines (bearing methyl or 4-methoxybenzyl at N1) were inactive against the tested kinase panel, while N1-unsubstituted analogs achieved GSK3α/β IC50 values of 0.4–1 µM [2].
| Evidence Dimension | Regioisomeric identity (benzyl substitution position on pyrazolo ring) |
|---|---|
| Target Compound Data | N2-benzyl substitution; InChI Key KQRBOXDFWSGYNZ-UHFFFAOYSA-N; CAS 918882-23-2; MW 239.27; XLogP3-AA 2.4; HBD 0; HBA 3; TPSA 39.9 Ų |
| Comparator Or Baseline | 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 918882-22-1); N1-benzyl substitution; identical molecular formula but distinct InChI Key, CAS registry, and chromatographic retention |
| Quantified Difference | Qualitative spectroscopic distinction confirmed by 2D-NMR NOE; N1-substituted analogs in the pyrazolo[3,4-c]pyridine class showed no kinase inhibitory activity (IC50 >10 µM across GSK3α/β, CLK1, DYRK1A, CDK5/p25, CK1δ/ε, HASPIN, AURKB, RIPK3), whereas N1-unsubstituted analogs achieved GSK3α/β IC50 0.4–1 µM and CLK1 IC50 1.1–4.5 µM [2] |
| Conditions | Compound identity verified by NMR spectroscopy (Chapman & Hurst, 1980) [1]; kinase panel assay at 10 µM ATP, recombinant enzymes, results averaged from at least two independent experiments (Sklepari et al., 2017) [2] |
Why This Matters
Procuring the incorrect regioisomer (N1-benzyl instead of N2-benzyl) introduces a chemically distinct entity that, based on class-level SAR, is predicted to be inactive against key kinase targets, potentially invalidating an entire screening campaign.
- [1] PubChem Compound Summary for CID 71426192, 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Sklepari, M.; et al. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem. Pharm. Bull., 2017, 65(1), 66–81. View Source
